molecular formula C12H19ClN4 B3287397 4-Benzylpiperazine-1-carboximidamide hydrochloride CAS No. 845616-58-2

4-Benzylpiperazine-1-carboximidamide hydrochloride

Cat. No. B3287397
CAS RN: 845616-58-2
M. Wt: 254.76 g/mol
InChI Key: TVRLTIHNBJNFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylpiperazine-1-carboximidamide hydrochloride is a unique chemical compound provided to early discovery researchers . It is a solid substance with the molecular formula C12H19ClN4 . It’s important to note that Sigma-Aldrich, a provider of this product, does not collect analytical data for it .


Molecular Structure Analysis

The molecular structure of 4-Benzylpiperazine-1-carboximidamide hydrochloride can be represented by the SMILES string N=C(N)N1CCN(CC2=CC=CC=C2)CC1.Cl . The average mass of the molecule is 254.759 Da .


Physical And Chemical Properties Analysis

4-Benzylpiperazine-1-carboximidamide hydrochloride is a solid substance . The average mass of the molecule is 254.759 Da . The SMILES string representation of the molecule is N=C(N)N1CCN(CC2=CC=CC=C2)CC1.Cl .

Scientific Research Applications

Neuropharmacology Applications

A study focused on the design, synthesis, and biological evaluation of arylpiperazine-benzylpiperidines, compounds with chemical scaffolds distinct from marketed drugs, aimed at treating neuropsychiatric and neurodegenerative disorders. These compounds demonstrated significant neurotransmitter reuptake inhibitory activities, particularly in serotonin (5-HT) and norepinephrine (NE) reuptake, suggesting their potential as therapeutic agents. Among these, a specific derivative showed exceptionally strong reuptake inhibition, highlighting the promising role of these compounds in neuropharmacology (Paudel et al., 2016).

Physicochemical Properties

Research into the physicochemical properties of carbamates of 4-benzylpiperidine and 1-benzylpiperazine, which act as cholinesterase inhibitors, involved experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) and computational studies. This investigation provided insights into the lipophilicity and theoretical physicochemical properties of these compounds, facilitating the understanding of their biological activity and pharmacokinetics (Więckowska et al., 2010).

Antibacterial Activity

Another study explored the microwave-assisted synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione, assessing their antibacterial activity. The synthesis process and the evaluation of these compounds' antibacterial efficacy against various bacteria strains underscore the potential of benzylpiperazine derivatives in developing new antibacterial agents (Merugu et al., 2010).

Material Science

In material science, bis(4-benzylpiperazine-1-carbodithioato-k2 S,Sʹ)nickel(II) demonstrated noteworthy humidity-sensing properties and DNA binding ability. This complex exhibits a square-planar geometry around Ni, forming a NiS4 core, which contributes to its humidity-sensing capabilities. Additionally, its ability to bind DNA effectively showcases its potential in biotechnological applications and material science (Rehman et al., 2015).

Safety and Hazards

The safety information for 4-Benzylpiperazine-1-carboximidamide hydrochloride indicates that it may cause skin and eye irritation . The hazard statements associated with this compound are H315 and H319 . Precautionary measures include P305 + P351 + P338 .

properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.ClH/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;/h1-5H,6-10H2,(H3,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRLTIHNBJNFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpiperazine-1-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Benzylpiperazine-1-carboximidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Benzylpiperazine-1-carboximidamide hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Benzylpiperazine-1-carboximidamide hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Benzylpiperazine-1-carboximidamide hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Benzylpiperazine-1-carboximidamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Benzylpiperazine-1-carboximidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.